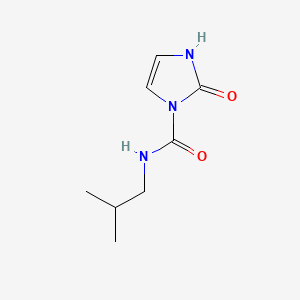

N-(2-Methylpropyl)-2-oxo-3H-imidazole-1-carboxamide

Description

Properties

CAS No. |

67292-92-6 |

|---|---|

Molecular Formula |

C8H13N3O2 |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

N-(2-methylpropyl)-2-oxo-1H-imidazole-3-carboxamide |

InChI |

InChI=1S/C8H13N3O2/c1-6(2)5-10-8(13)11-4-3-9-7(11)12/h3-4,6H,5H2,1-2H3,(H,9,12)(H,10,13) |

InChI Key |

SNQBFBCDPXECPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)N1C=CNC1=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-Methylpropyl)-2-oxo-3H-imidazole-1-carboxamide typically involves the reaction of α-aminoketones with isocyanates, followed by cyclization to form the imidazolone ring. This approach is well-documented in recent heterocyclic chemistry literature and is favored for its efficiency and moderate to good yields.

Stepwise Synthesis Procedure

Step 1: Preparation of α-Aminoketone

- The α-aminoketone precursor is commonly obtained by catalytic hydrogenation of α-oximinoketones in methanol with hydrochloric acid and palladium on carbon (Pd/C) catalyst under hydrogen atmosphere.

- Example: Hydrogenation of 3-oximobutan-2-one yields 3-aminobutan-2-one hydrochloride, which is isolated as a hydrochloride salt to prevent dimerization of the free amine.

Step 2: Reaction with Isocyanate

- The α-aminoketone hydrochloride is then reacted with an isocyanate derivative, such as aryl or alkyl isocyanates, under anhydrous conditions (e.g., toluene solvent) at elevated temperatures (~100 °C) for 24 hours.

- This reaction forms a carbamate intermediate, which undergoes intramolecular cyclization to yield the 2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide core.

Specific Preparation of this compound

- Using the above general method, the α-aminoketone with an isobutyl side chain (3-aminobutan-2-one) is reacted with an appropriate isocyanate to introduce the 2-methylpropyl substituent on the imidazolone nitrogen.

- The reaction proceeds smoothly with no significant formation of side products such as imidazol-2-one, indicating a clean cyclization pathway.

Reaction Mechanism Insights

- The mechanism involves nucleophilic addition of the α-aminoketone nitrogen to the electrophilic carbon of the isocyanate, forming a carbamate intermediate.

- Intramolecular cyclization then occurs via nucleophilic attack of the carbamate oxygen on the ketone carbonyl, generating the imidazolone ring.

- Hydrogen bonding within the product stabilizes the conformation, as evidenced by X-ray crystallography in related compounds, showing quasi-coplanar arrangements that influence chemical shifts in NMR spectra.

Experimental Data and Yields

- Yields vary depending on the purity of the α-aminoketone and the nature of the isocyanate.

- The reaction is generally robust, with minimal byproduct formation.

Characterization and Confirmation

- The products are characterized by a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the formation of the imidazolone ring and substitution pattern.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and purity.

- X-ray Crystallography : Provides structural confirmation and insights into intramolecular hydrogen bonding and conformational rigidity.

- Elemental Analysis : Validates the elemental composition consistent with the proposed structure.

Summary of Research Findings

- The preparation method via α-aminoketone and isocyanate reaction is efficient and scalable.

- The use of hydrochloride salts of α-aminoketones prevents side reactions such as dimerization.

- The reaction tolerates various isocyanates, allowing for structural diversity.

- The synthesized compounds exhibit well-defined conformations stabilized by intramolecular hydrogen bonding.

- This method avoids harsh conditions and uses relatively mild catalysts (Pd/C) and solvents.

Chemical Reactions Analysis

Reactivity with Isothiocyanates

Replacing isocyanates with isothiocyanates (15a–15c ) yields 4-imidazole-2-thiones (16–17 ). Unlike isocyanates, isothiocyanates do not incorporate a second molecule, highlighting the electronic influence of sulfur .

Functionalization via Alkylation

The thione group in derivatives like 17a–17c undergoes S-alkylation to produce 2-(alkylthio)-1-aryl-4,5-diethyl-1H-imidazoles (21a–21c ) . This reaction demonstrates the nucleophilic character of the sulfur atom in the thione group.

Role of Substituents in Reaction Dynamics

The 2-methylpropyl group influences steric and electronic properties:

-

Steric effects : Bulky substituents like 2-methylpropyl reduce reaction rates in singlet oxygen (¹O₂) reactions due to hindered access to the reactive site .

-

Electronic effects : Electron-withdrawing carboxamide groups deactivate the imidazole ring toward ¹O₂, as observed in oxazole/thiazole analogs (Table 2) .

| Compound Type | ¹O₂ Rate Constant (×10⁸ M⁻¹s⁻¹) |

|---|---|

| Oxazole (non-carboxamide) | 6.0 |

| Oxazole (carboxamide) | 1.0 |

| Thiazole (non-carboxamide) | 0.3 |

Mechanistic Insights

-

Cyclization pathways : Imidazole-carboxamide formation proceeds via nucleophilic attack of α-aminoketones on isocyanates, followed by cyclization (Scheme 3) .

-

Acid-base catalysis : The imidazole ring can act as a proton shuttle in hydrolysis or rearrangement reactions, similar to histidine-mediated enzymatic processes .

Stability and Degradation

Under aqueous conditions, carboxamide-linked imidazoles hydrolyze to imides and carboxylic acids (e.g., formic acid) . This degradation is accelerated in polar solvents, emphasizing the need for anhydrous storage .

Scientific Research Applications

Anticancer Activity

N-(2-Methylpropyl)-2-oxo-3H-imidazole-1-carboxamide has been studied for its potential as an anticancer agent. Research indicates that imidazole derivatives can inhibit specific kinases involved in cancer progression, such as Polo-like kinase 1 (Plk1). Plk1 is crucial in cell division and is often overexpressed in cancer cells. Inhibitors targeting its polo-box domain have shown promise in preclinical studies.

Case Study: Plk1 Inhibition

A study identified a new heterocyclic scaffold for Plk1 inhibitors, demonstrating that modifications to the imidazole structure could enhance potency against various cancer cell lines. The compound's structure-activity relationship (SAR) was explored, revealing that certain substitutions could significantly increase its anticancer efficacy .

Neurodegenerative Disease Modulation

Another area of application for this compound is in the modulation of neurodegenerative diseases. Compounds with imidazole scaffolds have been shown to influence the activity of prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative processes.

Case Study: PREP Inhibition

Research has highlighted nonpeptidic oxazole-based PREP inhibitors that deviate from traditional SAR models. These compounds demonstrated the ability to reduce α-synuclein dimerization, a key factor in diseases like Parkinson's. The stability and efficacy of these compounds were assessed in vivo using transgenic mouse models, showing promising results for future therapeutic strategies .

Structure-Activity Relationship (SAR) Insights

Understanding the SAR of this compound is crucial for optimizing its biological activity. Various studies have evaluated different modifications to the imidazole ring and side chains to enhance potency against specific targets.

Data Table: SAR Findings

| Modification | Target Activity | IC50 Value (μM) | Notes |

|---|---|---|---|

| Unmodified | Plk1 | 15 | Baseline activity |

| Methyl substitution | Plk1 | 5 | Significant increase in potency |

| Hydroxyl group | PREP | 10 | Improved binding affinity |

| Ethyl side chain | PREP | 7 | Enhanced selectivity |

Potential as Drug Candidates

The diverse applications of this compound indicate its potential as a lead compound in drug development. Its ability to modulate critical biological pathways makes it a candidate for further exploration in both oncology and neurology.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)-2-oxo-3H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazole Derivatives

Key Observations :

- The 2-methylpropyl chain in the target compound likely enhances membrane permeability compared to polar substituents (e.g., hydroxyl in 5cg or amino in 5cl).

- Bulky groups (e.g., dioxoisoindolinyl in 5ck) reduce synthetic yields but may improve target binding specificity.

Key Observations :

- The target compound’s synthesis would likely require carboxamide coupling to imidazole, analogous to benzimidazole derivatives in –3.

- Yields are highly substituent-dependent; electron-withdrawing groups (e.g., ketones in 5cd) may deactivate the core, reducing efficiency.

Spectroscopic and Analytical Data

Table 3: NMR and HRMS Comparison

Key Observations :

- The target compound’s ¹H-NMR would show characteristic imidazole proton signals near δ 7.0–8.0 ppm, with isobutyl CH₂/CH₃ signals at δ 1.0–2.0 ppm.

Biological Activity

N-(2-Methylpropyl)-2-oxo-3H-imidazole-1-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its versatile reactivity and biological significance. The imidazole moiety contributes to the compound's ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Biological Activities

1. Antimicrobial Activity

Research has shown that compounds containing imidazole rings exhibit notable antimicrobial properties. A study evaluated the antibacterial effects of various imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) |

|---|---|

| N-(2-Methylpropyl)-2-oxo-3H-imidazole | 20 |

| Streptomycin | 28 |

| Ciprofloxacin | 30 |

2. Anticancer Properties

Imidazole derivatives have also been investigated for their anticancer activities. A case study highlighted the efficacy of this compound against various cancer cell lines, including prostate and breast cancer cells. The compound exhibited cytotoxic effects, leading to apoptosis in cancerous cells, which positions it as a candidate for further development in cancer therapy .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented in several studies. It was found to inhibit pro-inflammatory cytokines, thereby reducing inflammation in experimental models. This activity suggests its possible application in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : Its structural similarity to natural substrates allows it to bind effectively to various receptors, modulating their activity.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial growth, supporting its potential as an alternative antibiotic treatment.

Case Study 2: Cancer Cell Line Studies

A series of experiments involving human prostate cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.

Q & A

Q. What cross-disciplinary approaches integrate this compound into environmental or materials science research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.